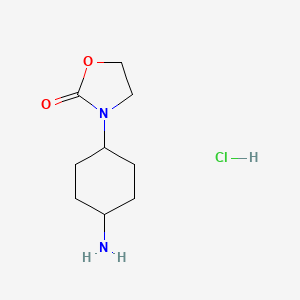

3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-onehydrochloride

Description

The compound 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride is a cyclohexyl-substituted oxazolidinone derivative featuring an amino group at the 4-position of the cyclohexane ring. Oxazolidinones are heterocyclic compounds with a five-membered ring containing both oxygen and nitrogen, widely studied for their pharmacological relevance, particularly as antimicrobial agents (e.g., linezolid) and anticoagulants (e.g., rivaroxaban) . These analogs share core oxazolidinone chemistry but differ in substituent effects on reactivity, bioavailability, and applications.

Properties

IUPAC Name |

3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12;/h7-8H,1-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMDEDIQZWPRDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2CCOC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-onehydrochloride typically involves the reaction of 4-aminocyclohexanol with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the reactions are carried out at controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-onehydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-onehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The aminocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones and aminocyclohexyl derivatives, which can be further utilized in synthetic chemistry or pharmaceutical applications.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that compounds containing the oxazolidinone structure exhibit notable antimicrobial properties. For instance, derivatives of oxazolidinones have been extensively studied for their effectiveness against Gram-positive bacteria, including resistant strains like Staphylococcus aureus and Enterococcus faecium. The mechanism of action typically involves inhibition of bacterial protein synthesis, making these compounds valuable in treating infections that are difficult to manage with conventional antibiotics .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, contributing to its potential utility in treating inflammatory diseases . This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

2.1 Study on Antimicrobial Efficacy

A study conducted by researchers at Wageningen University evaluated the antimicrobial efficacy of various oxazolidinone derivatives, including 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride. The results demonstrated significant inhibitory effects on bacterial growth, particularly against multidrug-resistant strains. The study highlighted the compound's potential as a lead candidate for developing new antibiotics .

2.2 Investigation into Anti-inflammatory Mechanisms

In another research project, scientists explored the anti-inflammatory mechanisms of this compound using in vitro models. They found that treatment with 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride led to a marked reduction in cytokine levels in activated macrophages. This suggests its potential application in therapeutic strategies aimed at modulating immune responses in chronic inflammatory conditions .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities associated with various oxazolidinone derivatives compared to 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notable Uses |

|---|---|---|---|

| 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one HCl | High | Moderate | Antibiotic development |

| Linezolid | Very High | Low | Treatment of resistant infections |

| Tedizolid | High | Moderate | Acute bacterial skin infections |

Mechanism of Action

The mechanism of action of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can inhibit bacterial protein synthesis by binding to the ribosomal subunit, while the aminocyclohexyl group may enhance its binding affinity and specificity. The compound’s effects on cellular pathways, such as signal transduction and metabolic processes, are also under investigation.

Comparison with Similar Compounds

3-(4-Aminophenyl)-1,3-oxazolidin-2-one

- Structure: Phenyl ring substituted with an amino group at the para position.

- Synthesis : Prepared via catalytic reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one using Au-NCs/SCNPs and BH₄⁻. The reaction involves a fast nitro-to-amine reduction followed by a slower azoxy intermediate formation .

- Applications : A key intermediate in drugs like rivaroxaban and linezolid .

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one Hydrochloride

- Molecular Formula : C₁₁H₁₅ClN₂O₃

- Molecular Weight : 258.702

- Key Feature: Methoxy group at the phenyl 4-position and an aminomethyl group at the oxazolidinone 5-position.

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one Hydrochloride

- CAS No.: 1177340-06-5

- Molecular Weight : ~258.7 (estimated)

- Key Feature : Fluorine substituent enhances electronegativity and metabolic stability.

- Applications : Industrial-grade availability (99% purity) suggests use in bulk pharmaceutical synthesis .

Aliphatic Ring-Substituted Oxazolidinones

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one Hydrochloride

- Molecular Formula : C₈H₁₅ClN₂O₂

- Molecular Weight : 206.67

- Structure: Piperidine ring fused to oxazolidinone, offering conformational rigidity.

- Applications: Potential use in central nervous system (CNS) drugs due to piperidine’s bioavailability .

4-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride

- Molecular Formula : C₄H₉ClN₂O₂

- Molecular Weight : 152.58

- Key Feature: Aminomethyl group at position 4; simpler structure with lower molecular weight.

- Applications : Likely used as a building block for more complex derivatives .

Functionalized Aromatic Derivatives

3-(3-Amino-4-methylphenyl)-1,3-oxazolidin-2-one

3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Hydrochloride

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 242.70

- Structure : Ethylamine side chain on the phenyl ring.

- Applications: Potential for targeted drug delivery due to branched alkylamine .

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., fluorine ) enhance metabolic stability, while electron-donating groups (e.g., methoxy ) improve solubility.

- Aliphatic rings (piperidine ) confer rigidity, whereas aromatic systems (phenyl ) enable π-π interactions in drug-receptor binding.

Synthetic Accessibility: Nitro-to-amine reductions (e.g., using Au-NCs/SCNPs ) are critical for synthesizing amino-substituted derivatives.

Pharmacological Relevance: Amino-substituted oxazolidinones are pivotal in anticoagulant and antimicrobial drug development .

Biological Activity

3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,3-oxazolidin-2-one core, which is known for its diverse biological activities. The presence of the aminocyclohexyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones exhibit notable antimicrobial properties. For instance, compounds similar to 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one have shown effectiveness against various bacterial strains, including resistant ones such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Efficacy of Oxazolidinone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one | S. aureus | 1–2 µg/mL |

| Other Oxazolidinone Derivative | MRSA | 0.25–1 µg/mL |

| Levofloxacin | Control | 1–2 µg/mL |

Anti-inflammatory and Analgesic Effects

Studies have highlighted the anti-inflammatory properties of oxazolidinone derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such activities suggest potential applications in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent patents suggest that 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride may exhibit neuroprotective effects by acting as a histone deacetylase (HDAC) inhibitor. This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action |

|---|---|

| Neurodegenerative Diseases | HDAC inhibition |

| Inflammatory Diseases | Cytokine modulation |

| Bacterial Infections | Antimicrobial activity |

Case Studies

- Neurodegenerative Disease Model : In a study involving animal models of Alzheimer's disease, administration of oxazolidinone derivatives resulted in reduced neuroinflammation and improved cognitive function, suggesting potential for therapeutic use in human patients .

- Antibacterial Efficacy : A clinical trial evaluating the effectiveness of a similar oxazolidinone derivative against resistant bacterial infections reported significant improvement in patient outcomes, with a notable reduction in infection rates .

Q & A

Q. What are the established synthetic routes for 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride?

- Methodological Answer : The synthesis typically involves reductive amination of 4-aminocyclohexanol derivatives followed by oxazolidinone ring closure. For example, cyclohexylamine intermediates (e.g., ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride) can be prepared via catalytic hydrogenation or borane-mediated reduction of nitriles or ketones . The oxazolidinone ring is formed via cyclization of β-amino alcohols using carbonyl diimidazole (CDI) or phosgene derivatives . Reaction optimization should include pH control (~7–8) and inert atmospheres to prevent side reactions.

Q. How is the stereochemistry of the compound confirmed experimentally?

- Methodological Answer : X-ray crystallography remains the gold standard for absolute stereochemical determination. For example, SHELX software (SHELXL/SHELXS) is widely used for refining crystallographic data to resolve axial vs. equatorial substituents on the cyclohexyl ring . Complementary techniques include NOESY NMR to assess spatial proximity of protons and chiral HPLC with polar stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

Q. What analytical methods are recommended for purity assessment?

- Methodological Answer : High-resolution LC-MS (liquid chromatography-mass spectrometry) with electrospray ionization (ESI) is ideal for detecting impurities <0.1%. Reverse-phase HPLC using C18 columns (acetonitrile/water gradients) combined with UV detection at 210–254 nm ensures separation of polar byproducts . Quantitative ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ with internal standards (e.g., TMS) verifies structural integrity and quantifies residual solvents .

Advanced Research Questions

Q. How can reaction yields be optimized during oxazolidinone ring formation?

- Methodological Answer : Yield optimization requires careful selection of catalysts and solvents. For example, using DBU (1,8-diazabicycloundec-7-ene) as a base in THF at 0–5°C minimizes epimerization during cyclization . Microwave-assisted synthesis (80–100°C, 30 min) enhances reaction efficiency compared to conventional heating . Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves isolated yields to >75% .

Q. How do substituents on the cyclohexylamine moiety affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that equatorial positioning of the amino group on the cyclohexyl ring enhances target binding due to reduced steric hindrance. For example, trans-4-aminocyclohexanol derivatives show higher antimicrobial activity compared to cis isomers, as confirmed by MIC (minimum inhibitory concentration) assays against Gram-positive pathogens . Computational docking (e.g., AutoDock Vina) using bacterial ribosome models (PDB: 4WLC) can predict binding affinities for novel analogs .

Q. How to resolve discrepancies in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols by:

- Using identical bacterial strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton broth).

- Validating compound purity (>95% via HPLC) to exclude impurity-driven artifacts .

- Comparing data under consistent pH (7.2–7.4) and temperature (37°C) conditions. Meta-analyses of IC₅₀ values from >3 independent studies can identify outliers .

Q. What computational strategies predict metabolic stability of this compound?

- Methodological Answer : Perform in silico ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling using tools like SwissADME or ADMET Predictor. Key parameters include:

- Cytochrome P450 metabolism predictions (e.g., CYP3A4/2D6 liability).

- Plasma protein binding (LogP <3 recommended for CNS penetration).

- Half-life estimation via molecular dynamics simulations (e.g., GROMACS) in lipid bilayer models .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.